molecular formula C9H11BrN2O2 B1302201 4-Bromo-N-isopropyl-2-nitroaniline CAS No. 683274-50-2

4-Bromo-N-isopropyl-2-nitroaniline

Cat. No.: B1302201
CAS No.: 683274-50-2
M. Wt: 259.1 g/mol
InChI Key: QKZASAQBZATLAE-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, where the aniline core is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and an isopropyl group at the nitrogen atom

Safety and Hazards

“N-Isopropyl 4-bromo-2-nitroaniline” is considered hazardous. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group at the 2-position. This is followed by the alkylation of the amino group with isopropyl halides under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-isopropyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-2-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and isopropyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-isopropyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the isopropyl group increases its hydrophobicity, while the bromine and nitro groups provide sites for further chemical modification .

Properties

IUPAC Name

4-bromo-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZASAQBZATLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374805
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-50-2
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, cold (0° C.) solution of 4-bromo-1-fluoro-2-nitrobenzene (7 g, 32 mmol) in dichloromethane (100 mL) was added isopropylamine (5 mL, 64 mmol). The mixture was allowed to stir at 0° C. for 3 h and room temperature overnight. It was diluted with water and extracted with CH2Cl2. The organic layer was washed with water and brine, dried (MgSO4), and filtered. The filtrate was concentrated in vacuo to give a crude red solid. Trituration with MeOH afforded the title compound as an orange-red solid. MS (ESI, pos. ion) m/z: 260.7 (M+1).
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5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Isopropylamine (3 mL) is added to a solution of 4-bromo-1-fluoro-2-nitrobenzene (700 mg, 3.18 mmol) in ethanol. The reaction may be stirred for an appropriate time at an appropriate temperature, such as room temperature for overnight and concentrated. The residue may be purified by any appropriate method such as Biotage column chromatography to give 4-bromo-N-isopropyl-2-nitroaniline (770 mg).
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700 mg
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